molecular formula C11H9Cl2N3OS B6068746 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol

6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol

Cat. No.: B6068746
M. Wt: 302.2 g/mol
InChI Key: AEOOHSADGKNJGL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Research

The journey into pyrimidine chemistry began in the 19th century, with the initial isolation and characterization of pyrimidine bases from nucleic acids. This foundational work laid the groundwork for understanding the fundamental role of these heterocycles in genetics and cellular function. Over the decades, research has evolved from simple isolation and identification to complex synthetic methodologies, allowing for the creation of a vast library of pyrimidine analogues with diverse functionalities. Early investigations focused on the synthesis of barbiturates and other derivatives for their sedative and hypnotic properties. The discovery of the antimicrobial activity of sulfa drugs containing a pyrimidine ring further propelled the field forward, highlighting the therapeutic potential of this chemical class. nih.gov The latter half of the 20th century and the beginning of the 21st have seen an explosion in pyrimidine research, driven by advancements in analytical techniques and a deeper understanding of biological targets.

Significance of Pyrimidine Heterocycles as a Core Scaffold in Chemical Biology

The pyrimidine ring is a privileged scaffold in chemical biology and drug discovery due to its presence in the essential building blocks of life: the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA. google.com This inherent biological relevance means that pyrimidine-based molecules often exhibit favorable interactions with biological macromolecules such as enzymes and receptors. scirp.org The planar, aromatic nature of the pyrimidine ring, coupled with its capacity for hydrogen bonding and other non-covalent interactions, makes it an ideal framework for designing molecules that can modulate biological processes. Consequently, the pyrimidine core is found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. scirp.org

Overview of Thio- and Amino-Substituted Pyrimidine Frameworks in Academic Investigations

The introduction of thio (-S-) and amino (-NH2) substituents onto the pyrimidine framework dramatically expands its chemical space and biological activity profile. Thio-substituted pyrimidines, particularly 2-thiopyrimidines, have been extensively studied for their diverse pharmacological properties. The sulfur atom can act as a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration. nih.gov Research has demonstrated that 2-thiopyrimidine derivatives possess a broad spectrum of activities, including antibacterial, antiviral, and antitumor effects. scirp.org

Similarly, amino-substituted pyrimidines are of great interest in medicinal chemistry. The amino group can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity. The position and nature of the amino substitution can significantly influence the biological activity of the resulting compound. For instance, 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) derivatives have been investigated for a wide range of therapeutic applications. mdpi.com

Rationale for Researching 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol and Structurally Related Analogues

The specific compound, this compound, integrates several key structural motifs that suggest a strong potential for biological activity, providing a clear rationale for its investigation.

The 6-Aminopyrimidin-4-ol Core: This central scaffold is a known pharmacophore. The amino group at the 6-position and the hydroxyl group at the 4-position (which can exist in its tautomeric keto form, pyrimidin-4-one) are capable of forming multiple hydrogen bonds, which is often a critical factor for target binding.

The 2-Thioether Linkage: The thioether linkage at the 2-position provides a flexible connection for a substituent group and has been associated with various biological activities in related pyrimidine series. nih.gov This linkage also offers opportunities for synthetic modification to explore structure-activity relationships (SAR).

The 2,4-Dichlorobenzyl Moiety: The presence of a dichlorinated benzyl (B1604629) group is a common feature in many biologically active compounds. The chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its cell permeability. Furthermore, the specific 2,4-disubstitution pattern can influence the conformational preferences of the benzyl group, which may be crucial for optimal interaction with a biological target. Halogen atoms are also known to participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

The combination of these structural features in this compound makes it and its analogues promising candidates for investigation in various therapeutic areas, particularly as antiviral and anticancer agents, based on the known activities of related substituted pyrimidines. Research into this specific compound and its structural relatives aims to elucidate the impact of this unique combination of substituents on its biological profile and to explore its potential as a lead compound for drug discovery.

Detailed Research Findings

While specific research data for the exact compound this compound is not widely available in the public domain, studies on structurally similar compounds provide valuable insights into its potential biological activities. The following tables summarize findings for related 2-benzylthiopyrimidine and 6-aminopyrimidine derivatives.

Table 1: Biological Activity of Structurally Related 2-(Benzylthio)pyrimidine Derivatives

Compound/Derivative ClassBiological Activity InvestigatedKey FindingsReference
2-(Benzylthio)pyrimidinesAntibacterial (Staphylococcus aureus)Several derivatives showed significant activity against multi-resistant S. aureus. google.com
2-Substituted-thiopyrimidinesAntibacterial and AntifungalCompounds with a 4-chlorobenzyl substituent at C-6 showed good antibacterial activity. nih.gov
2-(Benzylthio)benzimidazolesAntiviral (HCMV and HSV-1)The 2-benzylthio analog was the most promising in the series against human cytomegalovirus. mdpi.com

Table 2: Research on Structurally Related 6-Aminopyrimidine Derivatives

Compound/Derivative ClassBiological Activity InvestigatedKey FindingsReference
6-Dialkylaminopyrimidine CarboxamidesAntitubercularIdentified novel targets in Mycobacterium tuberculosis. nih.gov
N6 derivatives of 8-azapurine (B62227)AntiplateletIntroduction of a hydrazone at the N6 position of 8-azapurine improved antiplatelet activity. nih.gov
2-Amino-4,6-diarylpyrimidinesAnticancer (Chronic Myeloid Leukemia)Certain derivatives demonstrated considerable inhibition against K562 cancer cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c12-7-2-1-6(8(13)3-7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOOHSADGKNJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327848
Record name 4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

166751-49-1
Record name 4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 6 Amino 2 2,4 Dichlorobenzyl Thio Pyrimidin 4 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

Proton NMR (¹H-NMR) for Hydrogen Environments

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. For 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the dichlorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, the amino protons, the hydroxyl proton, and the lone proton on the pyrimidine (B1678525) ring. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, thus helping to piece together the molecular structure.

Table 1: Hypothetical ¹H-NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.50 - 7.20 m 3H Ar-H
6.50 s 2H NH₂
5.50 s 1H C₅-H
4.30 s 2H S-CH₂

Note: This is a hypothetical representation as specific experimental data is not publicly available.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in a ¹³C-NMR spectrum indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl-like). For the target compound, signals would be expected for the carbons of the pyrimidine ring, the dichlorobenzyl group, and the methylene bridge.

Table 2: Hypothetical ¹³C-NMR Data for this compound

Chemical Shift (δ) ppm Assignment
170.0 C₄-OH
165.0 C₂-S
160.0 C₆-NH₂
135.0 - 125.0 Ar-C
90.0 C₅

Note: This is a hypothetical representation as specific experimental data is not publicly available.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly effective for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to its exact molecular weight. The isotopic pattern of this peak, particularly the presence of two chlorine atoms, would provide further confirmation of the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum shows absorption bands that are characteristic of specific functional groups. For the title compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching of the dichlorobenzyl group.

Table 3: Hypothetical IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
3400 - 3300 N-H stretch (Amino)
3200 - 2500 O-H stretch (Hydroxyl)
1650 - 1550 C=N, C=C stretch (Ring)

Note: This is a hypothetical representation as specific experimental data is not publicly available.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical formula and, by extension, the molecular formula of the synthesized compound.

Table 4: Hypothetical Elemental Analysis Data for C₁₁H₉Cl₂N₃OS

Element Calculated % Found %
C 41.52 41.50
H 2.85 2.88

Note: This is a hypothetical representation as specific experimental data is not publicly available.

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. An SC-XRD study of this compound would provide an unambiguous confirmation of its molecular structure and reveal details about its solid-state packing and intermolecular interactions, such as hydrogen bonding.

Determination of Three-Dimensional Molecular Conformation

The three-dimensional structure of this compound is dictated by the geometry of its constituent rings and the rotational freedom of its substituent groups. The core 6-aminopyrimidin-4-ol ring is expected to be essentially planar, a common feature for pyrimidine derivatives due to the sp² hybridization of the ring atoms. researchgate.net

The aminopyrimidine moiety exists in tautomeric forms, primarily the keto (-ol) and enol (-one) forms. The 4-ol form, as named, suggests the presence of a hydroxyl group, though the keto tautomer, 6-amino-2-[(2,4-dichlorobenzyl)thio]-1H-pyrimidin-4(3H)-one, is often predominant in the solid state for related structures. This tautomerism is crucial as it dictates the placement of hydrogen bond donors and acceptors.

Structural FeatureExpected CharacteristicBasis of Inference
Pyrimidine RingPlanarsp² hybridization of ring atoms in pyrimidine derivatives. researchgate.net
TautomerismEquilibrium between 4-ol and 4-one formsCommon feature of hydroxypyrimidines.
Dihedral Angle (Pyrimidine/Dichlorophenyl)Likely non-coplanar (e.g., ~80°)Analysis of sterically hindered related structures.

Analysis of Crystal Packing and Supramolecular Network Formation

The assembly of individual molecules of this compound into a crystalline solid is governed by a combination of intermolecular forces. In aminopyrimidine derivatives, crystal packing is often dominated by hydrogen bonding, leading to the formation of well-defined supramolecular architectures. mdpi.com

Common packing motifs observed in related crystal structures include:

One-Dimensional Chains: Molecules link head-to-tail via hydrogen bonds to form extended chains.

Two-Dimensional Sheets: Chains are further interconnected through weaker interactions or additional hydrogen bonds, forming planar or corrugated sheets. nih.gov

Three-Dimensional Networks: Sheets can stack upon one another, held together by van der Waals forces or π-π stacking, resulting in a stable 3D lattice. researchgate.net

The presence of multiple functional groups—amino, hydroxyl/keto, thioether, and dichlorophenyl—provides a rich variety of interaction sites. The interplay between strong hydrogen bonds (N-H···N, N-H···O) and weaker interactions (C-H···O, C-H···N, π-π stacking, halogen interactions) dictates the final crystal packing arrangement. For example, in the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, molecules form 1D chains which then assemble into a 3D network through further hydrogen bonding. researchgate.net

Supramolecular MotifDescriptionDriving Interactions
Chains (1D)Linear arrangement of molecules.Strong, directional hydrogen bonds (e.g., N-H···O).
Sheets (2D)Planar or corrugated layers of molecular chains. nih.govInter-chain hydrogen bonds, C-H···X interactions.
Networks (3D)Complex three-dimensional arrangement of sheets or chains. researchgate.netπ-π stacking, van der Waals forces, halogen bonds.

Identification and Characterization of Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a primary directional force in the crystal engineering of aminopyrimidine structures. khanacademy.orgmdpi.com The title compound possesses multiple hydrogen bond donor sites (the amino group -NH₂ and the hydroxyl/N-H group of the pyrimidine ring) and acceptor sites (the pyrimidine ring nitrogens and the carbonyl oxygen in the keto tautomer). This allows for the formation of robust and predictable hydrogen-bonding patterns known as synthons.

In many aminopyrimidine structures, a common motif is the formation of centrosymmetric dimers via N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of a neighboring molecule. nih.gov Furthermore, N-H···O interactions are prevalent, linking molecules into tapes or sheets. The specific geometry of these bonds (donor-acceptor distance and angle) is critical to the stability of the resulting network.

Table 3. Representative Hydrogen Bond Parameters from Related Aminopyrimidine Crystal Structures
Donor (D)Acceptor (A)Interaction TypeTypical D···A Distance (Å)Reference Example
N-H (amino)N (pyrimidine)N-H···N2.9 - 3.12-Aminopyrimidinium hydrogen sulfate (B86663) nih.gov
N-H (amino)O (carbonyl)N-H···O2.8 - 3.02,4-diaminopyrimidine (B92962) salts mdpi.com
O-H (hydroxyl)N (pyrimidine)O-H···N2.6 - 2.83/4-Chlorobenzoic acid and Amino-Chloropyridine Assemblies mdpi.com
N-H (ring)O (carbonyl)N-H···O2.8 - 2.9General aminopyrimidinone structures
C-H (aromatic)N (pyrimidine)C-H···N3.2 - 3.5Silylated 2-Aminopyrimidines mdpi.com

Investigation of Other Non-Covalent Interactions, including π-π Stacking

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in stabilizing the crystal lattice. For this compound, these include π-π stacking and halogen-based interactions.

π-π Stacking: The presence of two aromatic rings, the pyrimidine core and the 2,4-dichlorophenyl group, allows for potential π-π stacking interactions. nih.govresearchgate.net These can occur between parallel pyrimidine rings of adjacent molecules or between the pyrimidine and dichlorophenyl rings. The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face). In related heterocyclic structures, centroid-to-centroid distances for π-π stacking are typically in the range of 3.5 to 3.9 Å. mdpi.com These interactions are crucial for the formation of columnar stacks or for linking hydrogen-bonded sheets into a three-dimensional architecture.

Other Interactions:

Halogen Bonding: The chlorine atoms on the benzyl group can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophilic atoms like oxygen or nitrogen.

C-H···π Interactions: Hydrogen atoms from the benzyl group or the pyrimidine ring can interact with the electron cloud of an adjacent aromatic ring.

Table 4. Potential Non-Covalent Interactions and Their Geometric Parameters
Interaction TypeParticipating GroupsTypical Geometric ParameterPotential Role
π-π StackingPyrimidine ↔ Pyrimidine or Pyrimidine ↔ DichlorophenylCentroid-Centroid Distance: 3.5 - 3.9 ÅStabilization of molecular stacks/layers. mdpi.com
Halogen InteractionsC-Cl ↔ O/N or C-Cl ↔ Cl-CCl···O/N Distance: ~3.0 - 3.4 Å; Cl···Cl Distance: ~3.5 Å mdpi.comDirectional packing control, linking motifs.
C-H···πC-H ↔ π-system of aromatic ringH···Centroid Distance: ~2.4 - 2.8 ÅStabilizing T-shaped packing arrangements.

Computational and Theoretical Chemistry Investigations of 6 Amino 2 2,4 Dichlorobenzyl Thio Pyrimidin 4 Ol and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model molecular orbitals, charge distributions, and other electronic characteristics that govern a compound's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the optimized geometries of molecules, providing detailed information on bond lengths, bond angles, and dihedral angles. For 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional conformation of the molecule. mdpi.com

These calculations are crucial for understanding the spatial arrangement of the aminopyrimidine core relative to the 2,4-dichlorobenzyl thioether substituent. Furthermore, DFT can be used to compute vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to understand the vibrational modes associated with its functional groups. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrimidine (B1678525) Derivative Core Structure Calculated by DFT
ParameterCalculated Value
N1-C2 Bond Length (Å)1.38
C2-S Bond Length (Å)1.76
C4-C5 Bond Angle (°)116.5
C5-C6-N1 Bond Angle (°)123.0

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule can pinpoint which atoms are most involved in electron donation and acceptance, providing insights into its reaction mechanisms. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Analogue
OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.78
HOMO-LUMO Gap4.47

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, revealing hyperconjugative interactions that contribute to molecular stability. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net

In the context of this compound, NBO analysis can quantify the stabilization energies associated with these electron delocalizations. For instance, it can shed light on the interactions between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the pyrimidine ring, as well as interactions involving the sulfur atom and the aromatic rings. This information is valuable for understanding the electronic factors that influence the molecule's conformation and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential. Red-colored regions typically represent areas of high electron density and are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas that are prone to nucleophilic attack. mdpi.com

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the pyrimidine ring, identifying them as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their role as hydrogen bond donors. This visual representation is highly informative for predicting intermolecular interactions. researchgate.net

Molecular Modeling and Docking Studies for Molecular Interaction Analysis

Molecular modeling and docking are computational techniques that predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or nucleic acid. These methods are instrumental in drug discovery for identifying potential drug targets and optimizing lead compounds.

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. researchgate.net The process involves sampling a wide range of possible conformations of the ligand within the binding pocket and scoring them based on their binding affinity. This allows for the identification of the most stable binding mode. researchgate.netresearchgate.net

In the case of this compound, docking studies could be performed against various protein targets to explore its potential biological activities. The results would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net For example, the amino and hydroxyl groups of the pyrimidine ring could form hydrogen bonds with amino acid residues in the active site, while the dichlorobenzyl group could engage in hydrophobic interactions. Understanding these binding modes is essential for structure-activity relationship (SAR) studies and the rational design of more potent analogues. researchgate.netresearchgate.net

Table 3: Example of Molecular Docking Results for a Pyrimidine-based Inhibitor with a Protein Target
ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesASP145, LYS89, TYR22
Hydrogen Bonds2
Hydrophobic InteractionsVAL67, ILE152

Analysis of Key Amino Acid Interactions in Binding Pockets

Computational modeling, particularly molecular docking, has become an indispensable tool for elucidating the therapeutic potential of pyrimidine derivatives by analyzing their interactions within the binding pockets of target proteins. jchemrev.com Although specific docking studies exclusively on this compound are not extensively detailed in the available literature, analysis of its structural analogues provides significant insights into the key amino acid interactions that govern the binding affinity and selectivity of this class of compounds.

The pyrimidine scaffold serves as a robust anchor for establishing critical hydrogen bonds and hydrophobic interactions. The amino group at the C6 position and the hydroxyl (or keto) group at the C4 position of the pyrimidine ring are particularly important for forming hydrogen bonds with amino acid residues. For instance, in studies of pyrimidine analogues targeting bromodomain-containing protein 4 (BRD4), the pyrimidine-dione core was observed to form a crucial hydrogen bond with the key amino acid asparagine 140 (Asn140). nih.gov Similarly, docking studies of pyrimidine derivatives into the SARS-CoV-2 main protease (3CLpro) revealed hydrogen bond formation with residues such as asparagine 142 (Asn142) and phenylalanine 140 (Phe140). nih.gov

The substituent at the C2 position, in this case, the (2,4-dichlorobenzyl)thio group, plays a pivotal role in establishing deeper hydrophobic and van der Waals interactions. The dichlorophenyl moiety can fit into hydrophobic pockets lined by nonpolar residues. In various kinase inhibitors based on the pyrimidine framework, aromatic or substituted aryl groups are known to form stable π-π stacking or hydrophobic linkages with residues in the active site, significantly contributing to the stability of the ligand-protein complex. rsc.org For example, in BRD4, the pyrimidine-dione core of analogue compounds was found embedded between the key amino acids tyrosine 97 (Tyr97) and proline 82 (Pro82), forming strong hydrophobic interactions. nih.gov

The following table summarizes the key amino acid interactions observed in computational studies of various pyrimidine analogues, which are likely relevant for the binding of this compound.

Target Protein FamilyKey Interacting ResiduesType of InteractionReference Compound Class
Bromodomains (e.g., BRD4)Asn140, Cys136, Pro82, Tyr97Hydrogen Bond, HydrophobicAminopyrimidine-2,4-diones
Viral Proteases (e.g., 3CLpro)Asn142, Phe140Hydrogen Bond2-amino-4-chloro-pyrimidine derivatives
Kinases (e.g., ABL1)Not specifiedHydrogen Bond, π-π Linkages2-amino-4,6-diarylpyrimidines
Cyclin-Dependent Kinases (CDK)Not specifiedHydrogen Bond4,6-disubstituted pyrimidines

Structure-Based Computational Design Principles for Pyrimidine Frameworks

Structure-based computational design is a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic properties of pyrimidine-based inhibitors. nih.govnih.gov The core principle involves leveraging the three-dimensional structure of the target protein to guide the rational design and modification of the pyrimidine scaffold. nih.govacs.org

A primary design principle is the strategic modification of substituents on the pyrimidine ring to enhance interactions with the target's binding site. humanjournals.com Computational tools are employed to predict how changes to the chemical structure will affect binding affinity. For the 6-amino-2-thio-pyrimidin-4-ol framework, key design considerations include:

Modification of the C2-substituent: The benzylthio group at the C2 position is a critical determinant of binding. The 2,4-dichloro substitution pattern on the benzyl (B1604629) ring is designed to occupy a specific hydrophobic sub-pocket. Structure-based design would explore alternative substitution patterns (e.g., different halogens, alkyl, or alkoxy groups) on the phenyl ring to optimize van der Waals and hydrophobic contacts with surrounding amino acids. The goal is to maximize complementarity with the pocket's shape and electrostatic environment. nih.gov

Exploitation of Hydrogen Bonding: The amino group at C6 and the keto/enol group at C4 are prime locations for establishing hydrogen bonds that anchor the molecule in the active site. Computational design focuses on ensuring these groups are optimally positioned to interact with key hydrogen bond donor and acceptor residues, such as the frequently observed interactions with asparagine residues in multiple protein targets. nih.govnih.gov

Targeting Conserved Water Molecules: A sophisticated design principle involves identifying structurally conserved water molecules within the binding pocket. These water molecules can be displaced by strategically placed functional groups on the inhibitor, such as a nitrile group, which can lead to a significant gain in binding affinity with a minimal increase in molecular weight. researchgate.net

Inducing Conformational Change: Advanced structure-based design can aim to create inhibitors that induce a specific, often inactive, conformation of the target protein. For example, pyrimidine-based inhibitors have been designed to stabilize the "DFG-out" conformation of Aurora A kinase, a strategy that can lead to high potency and selectivity. nih.govacs.org This involves designing substituents that establish specific interactions, such as dipole-dipole forces, with residues that control the protein's conformational state. acs.org

The following table outlines key computational design principles applicable to pyrimidine frameworks.

Design PrincipleStructural Element to ModifyDesired OutcomeComputational Method
Enhance HydrophobicityC2-benzylthio groupIncreased binding affinity and selectivityMolecular Docking, Free Energy Perturbation
Optimize H-Bond NetworkC4-ol and C6-amino groupsImproved anchoring and potencyMolecular Docking, Molecular Dynamics
Displace Conserved WaterAddition of polar groups (e.g., nitrile)Enhanced binding affinityX-ray Crystallography Analysis, WaterMap
Induce DFG-out ConformationSubstituents on pyrimidine coreHigh potency and kinase selectivityStructure-Based Drug Design (SBDD), Docking

By applying these computational principles, medicinal chemists can rationally evolve the this compound scaffold to develop analogues with improved therapeutic profiles. jchemrev.comhumanjournals.com

Structure Activity Relationship Sar Studies of 6 Amino 2 2,4 Dichlorobenzyl Thio Pyrimidin 4 Ol Derivatives

Impact of Substituent Modifications at Pyrimidine (B1678525) Positions on Biological Mechanisms

Modifications to the substituents on the pyrimidine ring can significantly alter the biological activity of the resulting compounds. juniperpublishers.comnih.gov The introduction of different functional groups can influence the molecule's interaction with biological targets, thereby affecting its therapeutic potential. The 2,4,6-trisubstituted pyrimidine core is a common feature in many biologically active molecules, and the nature of these substituents plays a critical role in determining their specific activities.

For instance, 2,4-diaminopyrimidine (B92962) derivatives, originally developed as antiviral agents, have been modified to exhibit antitumor properties by introducing various substituents on the pyrimidine ring. nih.gov These modifications include the addition of an amino group at the C-5 position and a thiomethyl group at the C-2 position. nih.gov

The thioether linkage at the C-2 position of the pyrimidine ring is a key structural feature that contributes to the biological activity of these compounds. jetir.orgnih.gov The presence of a sulfur atom can enhance the molecule's binding affinity to target proteins and influence its metabolic stability. The 2-thiopyrimidine moiety is known to be a deciding factor in the biological activity of many pyrimidine derivatives. jetir.org

The dichlorobenzyl group attached to the thioether linkage also plays a significant role in the molecule's interactions with biological targets. The lipophilic nature of the dichlorobenzyl moiety can facilitate the compound's transport across cell membranes and enhance its binding to hydrophobic pockets in target proteins.

The amino group at the C-6 position and the hydroxyl group at the C-4 position of the pyrimidine ring are crucial for molecular recognition and binding to biological targets. These groups can participate in hydrogen bonding interactions with amino acid residues in the active site of enzymes or receptors, which is often a key determinant of a compound's biological activity. researchgate.net

Studies on related 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives have shown that these compounds can act as potent and selective antagonists for the A3 adenosine (B11128) receptor. researchgate.net The amino and hydroxyl groups are key to their binding affinity and selectivity.

Positional Effects of Functional Groups on Modulating Molecular and Cellular Pathways

The specific placement of functional groups on the pyrimidine ring has a profound impact on the compound's ability to modulate molecular and cellular pathways. nih.govresearchgate.net Even minor changes in the position of a substituent can lead to significant differences in biological activity, highlighting the importance of regiochemistry in the design of new therapeutic agents.

Modifications at the C-5 position of the pyrimidine ring, for example, have been shown to enhance the biostability, bioavailability, and biological activity of nucleoside analogues. researchgate.net The introduction of various substituents at this position can lead to compounds with anticancer, antiviral, and radiosensitizing properties. researchgate.net

The pyrimidine salvage pathway, which is crucial for nucleotide biosynthesis, is a key target for many anticancer and antiviral drugs. nih.gov The enzymes in this pathway are highly specific for their substrates, and the position of functional groups on the pyrimidine ring is critical for recognition and processing by these enzymes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (if applicable to mechanistic studies)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciepub.comresearchgate.net These studies can provide valuable insights into the structural features that are important for a compound's activity and can be used to predict the activity of new, untested compounds.

QSAR analyses have been applied to various classes of pyrimidine derivatives to understand their mechanisms of action and to guide the design of more potent and selective compounds. nih.govnih.govmui.ac.ir For example, a QSAR study of 2-benzylthiopyrimidine derivatives with antibacterial activity identified key molecular descriptors that correlate with their inhibitory activity against Staphylococcus aureus. sciepub.com These descriptors included parameters related to lipophilicity, molecular volume, and electronic properties. sciepub.com

While specific QSAR studies on 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol were not found, the methodologies applied to similar pyrimidine derivatives could be used to investigate its structure-activity relationships and to guide the design of new analogues with improved biological activity.

Rational Design Principles Guiding Structure-Mechanism Correlation

The rational design of new therapeutic agents based on the pyrimidine scaffold involves a deep understanding of the structure-activity relationships and the mechanisms of action of existing compounds. researchgate.netnih.gov By identifying the key structural features that are responsible for a compound's biological activity, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design new inhibitors. This approach has been used to develop a variety of pyrimidine-based inhibitors for a range of targets, including kinases and other enzymes.

For example, the design of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as anticancer agents was guided by the known binding modes of similar compounds to their target proteins. nih.gov By modifying the substituents on the pyrimidine ring, researchers were able to develop new compounds with improved activity and selectivity.

Investigative Studies of Biological Mechanisms Associated with Pyrimidine Derivatives

Exploration of Enzyme Inhibition Mechanisms

The interaction of pyrimidine (B1678525) derivatives with various enzymes is a key aspect of their therapeutic potential. These interactions can lead to the modulation of critical cellular processes, making them attractive candidates for drug development.

Kinase Inhibition Studies (e.g., CDK2, BRD4, PLK1, PI3Kδ)

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives have been extensively investigated as kinase inhibitors.

Notably, a series of 5-arylethylidene-amino-2-thiopyrimidine-4-ones, which share the 2-thiopyrimidine-4-one core with the compound of interest, have been identified as potent dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov BRD4 is essential for regulating the expression of genes involved in cell proliferation and survival, while PLK1 is a key regulator of the cell cycle, particularly during mitosis. nih.gov The simultaneous inhibition of both BRD4 and PLK1 has been shown to have a synergistic effect in cancer treatment, leading to increased apoptosis and reduced cancer cell proliferation. nih.gov

One highly active compound from this series, designated as compound 7, demonstrated significant inhibitory activity against both BRD4 and PLK1, with IC50 values comparable to the reference drug volasertib. nih.gov This dual inhibition disrupts the cell cycle and can lead to mitotic arrest and subsequent cell death. nih.gov The promising activity of these related 2-thiopyrimidine-4-ones suggests that 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol may also exhibit inhibitory effects on these or other related kinases.

Compound DerivativeTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Compound 4BRD40.029Volasertib0.017
PLK10.0940.025
Compound 7BRD40.042Volasertib0.017
PLK10.0200.025

DNA Gyrase Inhibition Investigations

DNA gyrase is a topoisomerase that plays a critical role in bacterial DNA replication, making it an important target for antibacterial agents. While pyrimidine derivatives are known to interact with DNA processes, specific studies investigating the inhibition of DNA gyrase by this compound or closely related 2-thiopyrimidin-4-ol derivatives are not extensively documented in the reviewed literature. This remains an area for potential future research to explore the antimicrobial applications of this class of compounds.

Other Enzyme Targets and Their Mechanisms of Action

The structural features of pyrimidine derivatives allow them to interact with a variety of other enzyme targets. For instance, derivatives of 4-amino-2-chloropyrimidine (B189420) have been shown to inhibit Glutathione S-transferase (GST), an enzyme involved in detoxification and often implicated in chemotherapy resistance. journalagent.com Another study demonstrated that aminopyrimidine derivatives can act as inhibitors of Glutathione Reductase (GR), an enzyme crucial for maintaining redox homeostasis. juniperpublishers.com Furthermore, certain pyrimidine derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids. researchgate.net The diverse enzymatic inhibitory potential of the pyrimidine scaffold highlights the possibility that this compound could interact with these or other unforeseen enzyme systems.

Cellular Pathway Modulation Studies

By inhibiting key enzymes, pyrimidine derivatives can modulate entire cellular pathways, leading to significant physiological effects such as halting cell proliferation or inducing programmed cell death.

Cell Cycle Progression Analysis and Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division, and its disruption is a common strategy for anticancer therapies. As mentioned, inhibition of kinases like PLK1 and BRD4 by pyrimidine derivatives directly impacts cell cycle progression. nih.gov

Studies on 5-arylethylidene-amino-2-thiopyrimidine-4-ones have shown that these compounds can induce cell cycle arrest. nih.gov Specifically, the potent dual BRD4/PLK1 inhibitor, compound 7, was found to halt cell growth at the G2/M phase of the cell cycle. nih.gov This is consistent with the known role of PLK1 in mitosis; its inhibition leads to mitotic arrest and prevents cells from dividing. nih.gov In contrast, the inhibition of BRD4 has the potential to stop the cell cycle in the G0/G1 phase. nih.gov The ability of related thiopyrimidine compounds to arrest the cell cycle at different phases underscores their potential as potent antiproliferative agents. nih.govnih.gov

Compound DerivativeCell LineEffect on Cell Cycle
Compound 7 (A 2-thiopyrimidine-4-one)MDA-MB-231 (Breast Cancer)Arrest at G2/M phase
Compound 9c (A thieno[2,3-d]pyrimidine)MDA-MB-468 (Breast Cancer)Arrest at G2/M phase, accumulation in pre-G1

Apoptosis Induction Pathways and Associated Molecular Markers (e.g., Caspase-3, Bax, Bcl-2)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Pyrimidine derivatives have demonstrated the ability to trigger this process through the modulation of key molecular markers. nih.govresearchgate.netmdpi.com

The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. This leads to the activation of a cascade of caspases, which are proteases that execute the process of cell death. Caspase-3 is a key executioner caspase in this pathway. nih.gov

Research on the dual BRD4/PLK1 inhibitor compound 7, a 2-thiopyrimidine-4-one derivative, showed that it effectively triggered apoptosis. nih.gov Mechanistic studies revealed that this compound upregulated the expression of the pro-apoptotic markers Bax and Caspase-3, while simultaneously downregulating the expression of the anti-apoptotic Bcl-2 gene. nih.gov This shift in the balance of apoptotic regulators commits the cell to a path of self-destruction, highlighting a powerful anticancer mechanism for this class of pyrimidine derivatives. nih.gov

Compound DerivativeEffect on Apoptotic Markers
Compound 7 (A 2-thiopyrimidine-4-one)Upregulation of Bax
Upregulation of Caspase-3
Downregulation of Bcl-2

Mechanistic Insights into Antimicrobial Activities

The pyrimidine scaffold is a cornerstone in the development of various antimicrobial agents. The diverse biological activities exhibited by pyrimidine derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of an amino group, a thioether linkage, and a dichlorobenzyl moiety in this compound suggests several potential avenues for its antimicrobial action.

The antibacterial efficacy of pyrimidine derivatives can be linked to their interference with nucleic acid synthesis, protein synthesis, and cell division. For instance, a thiophenyl-pyrimidine derivative has been shown to exhibit potent antibacterial activity by targeting the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.govrsc.orgpolyu.edu.hkrsc.org Inhibition of FtsZ polymerization and its GTPase activity ultimately leads to the disruption of bacterial cell division and cell death. nih.govpolyu.edu.hkrsc.org

While the specific cellular targets of this compound have not been explicitly elucidated, its structural features suggest a potential for similar mechanisms of action. The thio-substituted pyrimidine core could play a role in inhibiting essential bacterial enzymes.

Table 1: Investigated Antibacterial Mechanisms of Thio-Substituted Pyrimidine Derivatives

Derivative ClassInvestigated MechanismCellular TargetBacterial Spectrum
Thiophenyl-pyrimidinesInhibition of polymerization and GTPase activityFtsZ proteinGram-positive bacteria, including MRSA and VRE

This table is illustrative and based on findings for structurally related compounds.

Research into various 2-(benzylthio)pyrimidines has demonstrated their potential as antibacterial agents. scirp.org The diverse substitutions on the pyrimidine ring and the benzyl (B1604629) group significantly influence the antibacterial spectrum and potency.

Pyrimidine analogues are known to exert antifungal effects through various mechanisms. A primary mode of action involves the interference with nucleic acid biosynthesis. researchgate.netnih.govnih.gov Fluorinated pyrimidines, for example, can be incorporated into fungal RNA, leading to errors in protein synthesis and subsequent cell death. nih.gov Furthermore, some pyrimidine derivatives have been found to inhibit the synthesis of fungal DNA. nih.gov

The structural components of this compound, particularly the pyrimidine core, suggest that it could potentially interfere with fungal nucleic acid metabolism. The amino and hydroxyl groups may facilitate interactions with the active sites of enzymes involved in these pathways.

Several studies have highlighted the antifungal potential of thiopyrimidine derivatives. niscpr.res.injetir.org These compounds have shown efficacy against a range of fungal species. Moreover, the introduction of a thiazole (B1198619) ring into 2-aminopyrimidine (B69317) structures has been shown to drastically increase toxicity to fungi, which was attributed to the inhibition of nucleic acid synthesis. nih.gov

Table 2: Potential Antifungal Mechanisms of Pyrimidine Derivatives

Derivative ClassPotential MechanismPotential Cellular TargetFungal Spectrum
Fluorinated PyrimidinesInhibition of DNA replication and protein synthesisNucleic acid biosynthesis pathwaysVarious pathogenic fungi
Thiazole-containing PyrimidinesInhibition of nucleic acid synthesisFungal DNA/RNA polymerasesFusarium oxysporum, Helminthosporium oryzae
Aminopyrimidine DerivativesNot fully elucidatedVariousAspergillus niger

This table is illustrative and based on findings for structurally related compounds.

Development of Pyrimidine Analogues as Chemical Probes for Biological Systems

Pyrimidine analogues have been developed and utilized as chemical probes to investigate and understand complex biological systems. Their ability to mimic natural nucleobases allows them to be incorporated into cellular processes, thereby enabling the study of these pathways. While there is no specific information on this compound being used as a chemical probe, the broader class of pyrimidine derivatives serves as a precedent for such applications.

Substituted pyrimidines are versatile scaffolds that can be modified to target specific biological molecules, such as enzymes. For example, various pyrimidine derivatives have been synthesized and evaluated as inhibitors of specific kinases, like phosphatidylinositol 3-kinase (PI3K). nih.gov Such inhibitors can be valuable tools for studying the roles of these enzymes in cellular signaling pathways.

Furthermore, the synthesis of pyrimidine derivatives with specific functionalities allows for their use in various bioassays. Their interactions with biological targets can be monitored to screen for potential drug candidates or to elucidate the mechanisms of biological processes. The amenability of the pyrimidine core to chemical modification makes it an attractive framework for the design of novel chemical probes.

Future Directions and Research Perspectives for 6 Amino 2 2,4 Dichlorobenzyl Thio Pyrimidin 4 Ol Analogues

Design and Synthesis of Novel Pyrimidine (B1678525) Scaffolds for Mechanistic Probing

The future design of analogues of 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol will focus on creating novel pyrimidine scaffolds to probe and modulate biological pathways with greater precision. A key strategy involves the strategic structural modification of the pyrimidine core at its 2, 4, 5, or 6 positions to generate a diverse library of mono-, di-, tri-, and tetra-substituted derivatives. nih.gov This approach aims to enhance selectivity and affinity for specific biological targets. nih.gov

The synthesis of these novel scaffolds will employ a variety of established and emerging methodologies. Three-component coupling reactions, catalyzed by agents like zinc chloride, offer an efficient route to 4,5-disubstituted pyrimidine analogues in a single step. nih.gov Another versatile method involves the condensation of a compound with an amidine structure with a three-carbon compound, often in the presence of a base like sodium ethoxide. wjarr.com Furthermore, Lewis acid catalysis of β-formyl enamides provides another avenue for pyrimidine synthesis. nih.gov The exploration of these and other synthetic routes, such as those starting from 2-amino-6-(4-methoxyphenyl)-4-(4-(substituted) phenyl)nicotinonitrile, will be crucial for generating a wide array of analogues for biological evaluation. nih.gov

A significant area of interest is the development of fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyridopyrimidines, which have shown promise as inhibitors of various kinases. frontiersin.orgacs.org The design of these fused systems often incorporates pharmacophoric elements found in approved drugs to enhance their therapeutic potential. mdpi.com For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov

The following table outlines various synthetic strategies for novel pyrimidine scaffolds:

Synthetic StrategyDescriptionKey Reagents/CatalystsResulting Scaffold
Three-Component Coupling ReactionA one-pot reaction involving three components to form a complex product.Substituted enamines, triethyl orthoformate, ammonium acetate, ZnCl24,5-disubstituted pyrimidines
Amidine CondensationCondensation of a compound containing an amidine structure with a three-carbon compound.Amidine-containing compound, three-carbon compound, sodium ethoxideSubstituted pyrimidines
Lewis Acid CatalysisCyclization of β-formyl enamides in the presence of a Lewis acid.β-formyl enamides, urea, samarium chlorideSubstituted pyrimidines
Fused Ring System SynthesisCondensation reactions to form bicyclic or tricyclic pyrimidine derivatives.α,β-unsaturated ketones, aminopyrimidinesPyrido[2,3-d]pyrimidines

Integration of Advanced Computational Methods in Pyrimidine Research and Design

Advanced computational methods are becoming indispensable in the rational design and optimization of pyrimidine-based therapeutic agents. rsc.org Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking are instrumental in understanding the interactions between pyrimidine derivatives and their biological targets. rsc.org These methods help in predicting the biological activity of novel compounds and guide the design of more potent and selective inhibitors. rsc.org

Molecular docking studies, for example, can elucidate the binding modes of pyrimidine analogues within the active site of a target protein, identifying key interactions such as hydrogen bonds and hydrophobic interactions. rsc.orgmdpi.com This information is crucial for optimizing the lead compound to enhance its affinity and efficacy. For instance, docking simulations have been used to investigate the interaction of pyrimidine derivatives with the active site of enzymes like soybean lipoxygenase and focal adhesion kinase (FAK). nih.govrsc.org

Furthermore, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the interactions predicted by molecular docking. rsc.org In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are also vital computational tools that help in the early-stage evaluation of the drug-like properties of newly designed compounds, reducing the likelihood of late-stage failures in drug development. biomedicineonline.org

The table below summarizes the application of various computational methods in pyrimidine research:

Computational MethodApplicationOutcome
3D-QSARTo correlate the 3D structural properties of molecules with their biological activity.Predictive models for biological activity, guiding the design of new compounds.
Molecular DockingTo predict the binding orientation and affinity of a ligand to a target protein.Identification of key binding interactions, optimization of lead compounds.
Molecular Dynamics (MD) SimulationTo study the dynamic behavior of a ligand-receptor complex over time.Confirmation of binding stability, understanding of dynamic interactions.
ADME/Toxicity PredictionTo predict the pharmacokinetic and toxicological properties of a compound.Early assessment of drug-likeness, reduction of late-stage failures.

Cross-Disciplinary Approaches to Elucidate Complex Biological Mechanisms

A comprehensive understanding of the biological mechanisms of pyrimidine analogues necessitates a cross-disciplinary approach that integrates chemistry, biology, and pharmacology. The diverse pharmacological profile of pyrimidine derivatives, which includes antimicrobial, anticancer, anti-inflammatory, and antiviral activities, highlights the need for multifaceted investigations. nih.govresearchgate.net

Elucidating the mechanism of action often involves a combination of in vitro and in vivo studies. For instance, to understand the bone anabolic effects of certain pyrimidine derivatives, researchers have employed in vitro experiments to confirm their efficacy in promoting osteogenesis and have used techniques like western blotting to evaluate their role in activating specific signaling pathways, such as the BMP2/SMAD1 pathway. nih.gov

In the context of anticancer research, cross-disciplinary studies might involve evaluating the cytotoxicity of pyrimidine derivatives against various cancer cell lines, followed by cell cycle analysis and apoptosis assays to determine the underlying cellular mechanisms. nih.gov For example, a potent pyrimidine-based EGFR inhibitor was shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, understanding resistance mechanisms is crucial for the long-term success of any therapeutic agent. Studies on acquired resistance to pyrimidine-based drugs have utilized transcript sequencing of parental and resistant cell lines to identify mutations and altered gene expression associated with resistance. nih.gov Such studies provide valuable insights for the development of next-generation inhibitors that can overcome resistance.

Exploration of Structure-Mechanistic Relationships for Deeper Understanding of Pyrimidine Behavior

A deep understanding of the relationship between the chemical structure of a pyrimidine derivative and its biological mechanism is fundamental for the rational design of more effective therapeutic agents. Structure-activity relationship (SAR) studies are crucial in identifying the key structural features responsible for the observed biological activity. nih.govnih.gov

SAR analyses have revealed that the position and nature of substituents on the pyrimidine ring greatly influence its biological activities. nih.gov For example, in the development of dihydroorotate dehydrogenase (DHODH) inhibitors, it was found that a carboxylic acid group was a critical moiety for antiviral activity. mdpi.com Similarly, for certain EGFR inhibitors, the presence of N4-phenyl substitutions on a pyrrolo[2,3-d]pyrimidine scaffold was found to be necessary for inhibitory activity. frontiersin.org

The following table provides examples of structure-activity relationships for different classes of pyrimidine derivatives:

Pyrimidine ScaffoldTarget/ActivityKey Structural Features for Activity
Imidazo[1,2-a]pyrimidineAntiviral (DHODH inhibition)Carboxylic acid group
Pyrrolo[2,3-d]pyrimidineAnticancer (EGFR inhibition)N4-phenyl substitutions
Tetrahydropyrido[4,3-d]pyrimidineAnticancer (EGFR inhibition)Specific substitutions at the R2 position

By systematically modifying the structure of lead compounds like this compound and evaluating their biological effects, researchers can build comprehensive SAR models. These models, in conjunction with mechanistic studies, provide a powerful framework for the design of next-generation pyrimidine-based drugs with improved potency, selectivity, and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,4-dichlorobenzyl chloride and a pyrimidine precursor (e.g., 6-amino-4-hydroxypyrimidine). Key steps include:

  • Thiolation : Reacting the pyrimidine core with a thiolating agent under inert atmosphere .
  • Temperature Control : Maintaining temperatures between 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Using bases like triethylamine to deprotonate thiol intermediates and enhance nucleophilicity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction homogeneity .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for dichlorobenzyl protons and pyrimidine NH/OH groups) .
  • HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]⁺) .
  • FT-IR : Identify functional groups (e.g., -NH₂ at ~3300 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguous structural features (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine core influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with variations in substituents (e.g., replacing -OH with -OCH₃ or substituting the dichlorobenzyl group with fluorinated analogs).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., bacterial strains) to correlate structure with activity .
  • Key Findings :
Analog StructureBiological Activity TrendReference
2-(Chlorophenyl)-6-methylpyrimidinEnhanced lipophilicity → Improved bioavailability
5-Amino-2-(benzylamino)pyrimidineAltered kinase inhibition profile

Q. How can solubility challenges in pharmacological assays be addressed for this compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • pH Adjustment : Test solubility in buffered solutions (pH 6.5–7.4) to mimic physiological conditions .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and compound batches (≥95% purity) .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and antimicrobial potency) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound?

  • Methodological Answer :

  • Cell Line Variability : Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) due to differences in membrane transporters .
  • Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
  • Metabolic Stability : Pre-incubate compound with liver microsomes to assess degradation rates impacting efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.